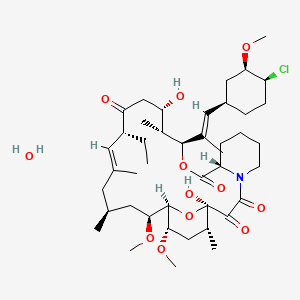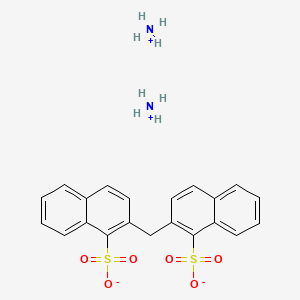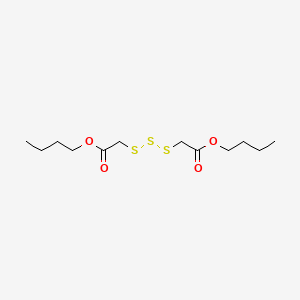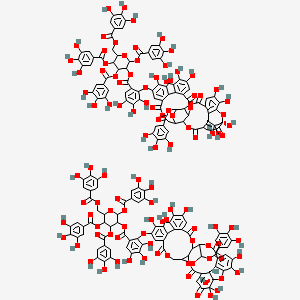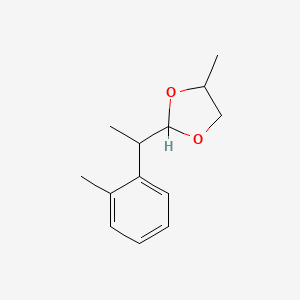
4-Methyl-2-(1-(o-tolyl)ethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of 4-Nonylphenol involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts helps in achieving higher yields and purity of the product. The process is designed to minimize by-products and ensure efficient use of raw materials .
化学反应分析
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under controlled conditions.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives are formed through reduction and substitution reactions, each with unique applications.
科学研究应用
4-Nonylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Research focuses on its potential toxicological effects and mechanisms of action.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
作用机制
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in cell growth and differentiation .
相似化合物的比较
Similar Compounds
Octylphenol: Another alkylphenol with similar properties but different alkyl chain length.
Bisphenol A: Shares endocrine-disrupting properties but has a different chemical structure.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol used in various applications.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its reactivity and interaction with biological systems. Its widespread use and environmental persistence make it a compound of significant interest in both industrial and environmental research .
属性
CAS 编号 |
84878-54-6 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-methyl-2-[1-(2-methylphenyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-9-6-4-5-7-12(9)11(3)13-14-8-10(2)15-13/h4-7,10-11,13H,8H2,1-3H3 |
InChI 键 |
OWXKXAJVEXCJMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)C(C)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


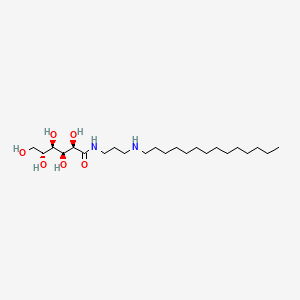
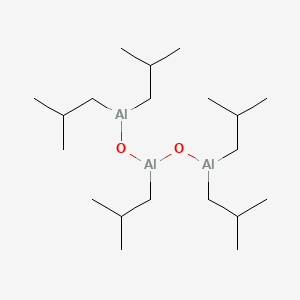


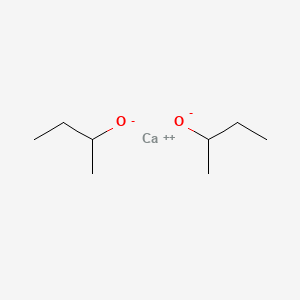

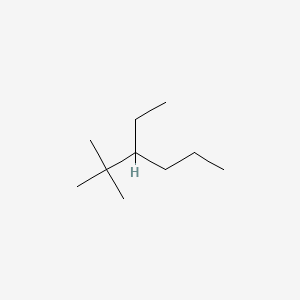
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

